4-(2-Methoxyethyl)-3-methylisoxazol-5-amine
Description
4-(2-Methoxyethyl)-3-methylisoxazol-5-amine is a substituted isoxazole derivative characterized by a methoxyethyl group at position 4 and a methyl group at position 3 of the isoxazole ring. These compounds are typically synthesized via nucleophilic substitution or condensation reactions involving 3-methylisoxazol-5-amine as a precursor . The methoxyethyl substituent may enhance solubility and bioavailability compared to aromatic or halogenated analogs, making it relevant in pharmaceutical and material science research .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(3-4-10-2)7(8)11-9-5/h3-4,8H2,1-2H3 |
InChI Key |
PZIRUJXTHAJZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1CCOC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-3-methylisoxazol-5-amine typically involves the reaction of 4-(2-methoxyethyl)phenol with appropriate reagents to introduce the isoxazole ring. One common method involves the use of bromination followed by methoxide-bromide exchange and subsequent reduction . Another method includes the use of epichlorohydrin and KOH-mediated substitution followed by acid-catalyzed hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)-3-methylisoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The key structural variations among isoxazole derivatives lie in their substituents at positions 3, 4, and 3. Below is a comparative analysis:
Physical Properties
- Melting Points: 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine: 116–117°C (aqueous ethanol) . 5-Amino-4-chloro-3-methylisoxazole: Not explicitly reported, but chloro-substituted analogs generally exhibit higher m.p. due to crystallinity . Hypothesized for this compound: Likely lower than chlorophenyl analogs (e.g., <100°C) due to the flexible methoxyethyl chain reducing lattice stability.
- Solubility: Methoxyethyl and pyridyl substituents enhance polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to chlorophenyl derivatives .
Common Precursors
Most analogs derive from 3-methylisoxazol-5-amine (CAS 1072-67-9), which undergoes functionalization at position 4. For example:
- 4-(4-Chlorophenyl) Derivative : Reacted with 4-chlorophenyl-containing electrophiles under basic conditions .
- Sulfonamide Derivatives : Generated via reaction with sulfonyl chlorides in pyridine .
- Hypothesized Route for 4-(2-Methoxyethyl) Derivative : Likely involves alkylation of 3-methylisoxazol-5-amine with 2-methoxyethyl bromide or similar reagents, catalyzed by triethylamine or cesium carbonate .
Reaction Conditions
- Temperature: 25–80°C, depending on reagent reactivity .
- Solvents: Ethanol, DMF, or pyridine .
- Catalysts: Triethylamine, cesium carbonate, or pyridine .
Comparative Bioactivity
- Antifungal Activity: Methoxyethyl-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid) inhibit appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .
- Pharmacokinetics : Methoxyethyl groups may enhance blood-brain barrier penetration compared to bulkier substituents like chlorophenyl .
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